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Compound of Interest

Compound Name: 1-Methyl-4-nitro-1H-indazole

Cat. No.: B1347639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-Methyl-4-nitro-
1H-indazole. The synthesis is a two-step process commencing with the preparation of the

precursor, 4-nitro-1H-indazole, followed by its selective N-methylation to yield the final product.

This protocol is compiled from established chemical synthesis methodologies for analogous

compounds and is intended for use in a controlled laboratory setting by trained professionals.

Physicochemical Properties
Property Value

IUPAC Name 1-Methyl-4-nitro-1H-indazole

CAS Number 26120-43-4

Molecular Formula C₈H₇N₃O₂

Molecular Weight 177.16 g/mol

Appearance Expected to be a solid

Purity >95% (typical for research chemicals)

Experimental Protocols
The synthesis of 1-Methyl-4-nitro-1H-indazole is achieved in two primary stages:
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Synthesis of 4-Nitro-1H-indazole from 2-Methyl-3-nitroaniline.

N-Methylation of 4-Nitro-1H-indazole to yield 1-Methyl-4-nitro-1H-indazole.

Protocol 1: Synthesis of 4-Nitro-1H-indazole
This procedure is adapted from established methods for the diazotization and cyclization of

substituted anilines.

Materials:

2-Methyl-3-nitroaniline

Sodium nitrite (NaNO₂)

Glacial acetic acid

Water

Standard laboratory glassware for organic synthesis

Ice bath

Stirring apparatus

Procedure:

In a reaction vessel equipped with a stirrer, dissolve 2-methyl-3-nitroaniline in glacial acetic

acid.

Cool the solution to 0-5 °C using an ice bath.

Slowly add a solution of sodium nitrite in water to the reaction mixture while maintaining the

temperature below 5 °C.

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for a designated

period to allow for the completion of the diazotization reaction.
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Allow the reaction to warm to room temperature and stir for an extended period to ensure

complete intramolecular cyclization.

The crude 4-nitro-1H-indazole can be isolated by quenching the reaction with water and

filtering the resulting precipitate.

The crude product should be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 1-Methyl-4-nitro-1H-indazole
This protocol for the N-methylation of 4-nitro-1H-indazole is based on methods known to favor

the formation of the thermodynamically more stable N1-isomer.[1]

Materials:

4-Nitro-1H-indazole

Sodium hydride (NaH, 60% dispersion in mineral oil)

Anhydrous Tetrahydrofuran (THF)

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a stirred solution of 4-nitro-1H-indazole (1.0 equivalent) in anhydrous THF under an inert

atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0

°C.
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Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure the

formation of the indazolide anion.

Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl

sulfate, 1.1 equivalents) dropwise.

Allow the reaction to warm to room temperature and stir until the starting material is

consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-

Mass Spectrometry (LC-MS).

Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

Extract the aqueous layer with ethyl acetate (3 times).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to isolate 1-Methyl-4-nitro-
1H-indazole.

Characterization Data (Predicted)
While a comprehensive set of experimental data for 1-Methyl-4-nitro-1H-indazole is not

readily available in the public domain, the following table provides predicted spectroscopic

characteristics based on the analysis of closely related nitroindazole derivatives.
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Analysis Predicted Data

¹H NMR

The spectrum is expected to show a singlet for

the N-methyl protons (around 4.0 ppm) and

distinct aromatic proton signals.

¹³C NMR

The spectrum will display a signal for the N-

methyl carbon and characteristic signals for the

aromatic and indazole ring carbons.

IR (cm⁻¹)

Expected to show characteristic peaks for the

nitro group (around 1530 and 1350 cm⁻¹) and

aromatic C-H and C=C stretching vibrations.

Mass Spec.
The molecular ion peak ([M]⁺) is expected at

m/z = 177.05.

Experimental Workflow and Logic
The synthesis of 1-Methyl-4-nitro-1H-indazole follows a logical progression from a

commercially available starting material through the formation of the key indazole core to the

final N-alkylation.

Step 1: Synthesis of 4-Nitro-1H-indazole Step 2: N-Methylation

2-Methyl-3-nitroaniline Diazotization
(NaNO₂, Acetic Acid, 0-5 °C)

Reactant Intramolecular
Cyclization

Intermediate
4-Nitro-1H-indazole

Product
4-Nitro-1H-indazole Deprotonation

(NaH, THF)
Reactant Methylation

(CH₃I or (CH₃)₂SO₄)
Intermediate

1-Methyl-4-nitro-1H-indazole
Final Product

Click to download full resolution via product page

Caption: Synthetic workflow for 1-Methyl-4-nitro-1H-indazole.

Signaling Pathways and Biological Applications
While specific biological data for 1-Methyl-4-nitro-1H-indazole is not extensively documented,

the indazole scaffold is a well-established "privileged structure" in medicinal chemistry.[2]
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Derivatives of indazole are known to exhibit a wide range of pharmacological activities,

including anti-cancer, anti-inflammatory, and antimicrobial properties.

Substituted indazoles are particularly recognized as potent inhibitors of various protein kinases.

[3] Kinase inhibition is a critical mechanism in cancer therapy, and the specific substitution

pattern on the indazole ring plays a crucial role in the binding affinity and selectivity for different

kinases. Therefore, 1-Methyl-4-nitro-1H-indazole represents a valuable building block for the

synthesis of novel kinase inhibitors and other potential therapeutic agents. The nitro group can

be reduced to an amine, providing a handle for further functionalization and the creation of

diverse chemical libraries for drug discovery screening.

1-Methyl-4-nitro-1H-indazole
(as a synthetic precursor)

Library of
Indazole Derivatives

Functionalization

Protein Kinase
(e.g., in cancer cells)

Inhibition

Downstream Signaling
& Cell Proliferation
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Caption: Potential application in kinase inhibitor development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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